N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide (CAS: 832674-14-3) is a benzothiazole-derived benzamide compound characterized by:
- Benzothiazole core: Substituted with an ethoxy group at the 6-position.
- Benzamide moiety: Modified at the 3-position with a 2,2,3,3-tetrafluoropropoxymethyl chain.
Properties
CAS No. |
832674-14-3 |
|---|---|
Molecular Formula |
C20H18F4N2O3S |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide |
InChI |
InChI=1S/C20H18F4N2O3S/c1-2-29-14-6-7-15-16(9-14)30-19(25-15)26-17(27)13-5-3-4-12(8-13)10-28-11-20(23,24)18(21)22/h3-9,18H,2,10-11H2,1H3,(H,25,26,27) |
InChI Key |
WCUTXSWIFJKUJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC(=C3)COCC(C(F)F)(F)F |
Origin of Product |
United States |
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including antimicrobial effects, anticancer properties, and other pharmacological implications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H18F4N2O3S |
| Molecular Weight | 435.486 g/mol |
| CAS Number | 883825-71-6 |
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance, compounds related to benzothiazoles have shown significant effects against various pathogens:
- Gram-positive bacteria : Effective against strains like Staphylococcus aureus.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli.
- Fungi : In vitro studies have shown effectiveness against Candida albicans with minimal inhibitory concentrations (MIC) ranging from 7.81 to 250 µg/mL .
Anticancer Properties
In vitro studies have evaluated the anticancer potential of benzothiazole derivatives. The compound's structural features suggest possible interactions with cellular targets involved in cancer progression. Specific findings include:
- Cell Line Studies : Compounds similar to this compound were tested on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results indicated moderate inhibition of cell proliferation with IC50 values in the micromolar range .
The biological mechanisms underlying the activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of enzymes linked to cancer progression and microbial resistance.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties that may protect cells from oxidative damage .
Study 1: Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial efficacy of benzothiazole derivatives, this compound was included among several tested compounds. The results demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics .
Study 2: Anticancer Activity
A study focusing on the antiproliferative effects of benzothiazole derivatives on various cancer cell lines reported that compounds structurally similar to this compound exhibited significant cytotoxicity. The results indicated a dose-dependent response in inhibiting cell growth across different cancer types .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that benzothiazole derivatives exhibit potent activity against pancreatic cancer cells. The mechanism of action often involves the induction of apoptosis through the regulation of apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
Table 1: Cytotoxicity of Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide | HCT-116 | 8.5 | Apoptosis induction |
| N-(6-chlor-1,3-benzothiazol-2-yl)-1-(2,5-dimethoxyphenyl)methanamine | HepG2 | 7.82 | Pro-apoptotic regulation |
| 2-benzothiazole hydrazones | MCF-7 | 10.21 | Caspase activation |
The above table summarizes findings from various studies that have assessed the anticancer efficacy of related compounds.
Neuropharmacological Applications
In addition to anticancer properties, benzothiazole derivatives have shown promise in neuropharmacology. A recent study synthesized compounds based on benzothiazole and evaluated their inhibitory effects on enzymes associated with neurodegenerative diseases. Compounds demonstrated significant inhibition of monoamine oxidase B and butyrylcholinesterase, suggesting potential use in treating conditions such as Alzheimer's disease .
Anti-inflammatory Studies
The anti-inflammatory potential of benzothiazole derivatives has also been explored extensively. Research indicates that certain derivatives possess significant anti-inflammatory activity comparable to established drugs like ibuprofen. For instance, a specific derivative was found to inhibit pro-inflammatory cytokines and reduce edema in animal models .
Table 2: Anti-inflammatory Activity of Benzothiazole Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide (CAS: 8016-2485)
- Key difference : Fluoro substituent at the 6-position instead of ethoxy.
- The absence of an ethoxy group reduces steric bulk, possibly improving solubility .
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide
- Impact: Fluorination enhances thermal stability and nonlinear optical (NLO) properties, as observed in heterocyclic NLO materials. The simpler structure may reduce synthetic complexity compared to the target compound .
Substituent Variations on the Benzamide Moiety
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide (CAS: 723757-79-7)
- Key difference : Trifluoromethyl group at the benzamide’s para position vs. tetrafluoropropoxymethyl at meta.
- Impact : The para-CF₃ group increases hydrophobicity (ClogP: ~3.8) compared to the meta-tetrafluoropropoxymethyl chain (ClogP: ~4.2). This difference may influence membrane permeability and target engagement .
N-(6-Bromo-2-benzothiazolyl)-N-[2-(diethylamino)ethyl]-3-methylbenzamide
Fluorinated Side Chain Analogs
1-(2,2,3,3-tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol
- Key similarity : Shared 2,2,3,3-tetrafluoropropoxy group.
- Impact: The tetrafluoropropoxy group is known to improve solubility in hydrophobic matrices, as seen in solvent extraction systems. This suggests the target compound may exhibit favorable phase-transfer properties .
Physicochemical Properties
*ClogP estimated using bioinformatics tools.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide?
- Methodology : The compound can be synthesized via amide coupling between a benzothiazol-2-amine derivative and a substituted benzoyl chloride. For example, reacting 6-ethoxy-1,3-benzothiazol-2-amine with 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl chloride in pyridine under stirring at room temperature for 12–24 hours, followed by purification via column chromatography (hexane/ethyl acetate) .
- Key Considerations : Pyridine acts as both solvent and base to neutralize HCl byproducts. TLC monitoring is critical to track reaction progress .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Resolve substituent positions on the benzothiazole and benzamide moieties (e.g., ethoxy group at C6, tetrafluoropropoxy methyl at C3) .
- FTIR : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .
- X-ray Crystallography : Determine crystal packing and hydrogen-bonding patterns (e.g., N–H···N interactions between amide and thiazole groups) .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing and stability of this compound?
- Analysis : X-ray studies of analogous benzothiazole amides reveal centrosymmetric dimers stabilized by N–H···N hydrogen bonds. Non-classical interactions (e.g., C–H···F/O) further stabilize the lattice .
- Data Contradictions : Variations in solvent (e.g., methanol vs. DMF) during crystallization may alter packing motifs, requiring iterative refinement of recrystallization conditions .
Q. What click chemistry strategies can modify the tetrafluoropropoxy moiety to enhance bioactivity?
- Methodology : The propoxy methyl group can be functionalized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, replace the tetrafluoropropoxy group with an alkyne handle, then react with azide-bearing pharmacophores (e.g., triazoles) to generate derivatives for SAR studies .
- Optimization : Use CuSO₄·5H₂O/sodium ascorbate in DMF at RT for 12 hours, followed by ice quenching and column purification .
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Approach :
Dose-Response Studies : Test compound purity (via HPLC) and confirm target engagement using enzymatic assays (e.g., PFOR inhibition for antiparasitic activity) .
Off-Target Profiling : Use kinome-wide screening to identify unintended interactions .
Metabolic Stability : Assess liver microsome stability to rule out rapid degradation masking efficacy .
Methodological Challenges
Q. What strategies mitigate low yields in amide coupling steps during synthesis?
- Solutions :
- Use Schlenk techniques to exclude moisture, improving reagent stability.
- Optimize stoichiometry (1:1.1 amine:acyl chloride) to minimize side reactions.
- Replace pyridine with DMAP for enhanced catalytic activity .
Q. How can computational modeling predict the compound’s binding affinity for target enzymes?
- Workflow :
Docking Studies : Use AutoDock Vina to model interactions with PFOR enzyme active sites, focusing on the amide anion’s role in coordinating Fe-S clusters .
MD Simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding pose retention .
Structural and Functional Insights
Q. What role does the tetrafluoropropoxy group play in modulating lipophilicity and membrane permeability?
- Data : LogP calculations (e.g., via ChemAxon) indicate the CF₂-CF₂-O-CH₂ moiety increases hydrophobicity (ΔLogP ~+1.5 vs. non-fluorinated analogs), enhancing blood-brain barrier penetration in preclinical models .
- Validation : Compare cellular uptake (e.g., Caco-2 assays) of fluorinated vs. non-fluorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
